molecular formula C16H14N6O3 B15000504 2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B15000504
M. Wt: 338.32 g/mol
InChI Key: KJJJNCVOHVVIHD-UHFFFAOYSA-N
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Description

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles. The nitrophenyl group is introduced via nitration of an aromatic precursor, followed by coupling with the triazole intermediate. The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The pyridinylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • **2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Uniqueness

2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H14N6O3/c23-15(18-10-11-2-1-7-17-9-11)8-14-19-16(21-20-14)12-3-5-13(6-4-12)22(24)25/h1-7,9H,8,10H2,(H,18,23)(H,19,20,21)

InChI Key

KJJJNCVOHVVIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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